REACTION_CXSMILES
|
CON(C)C([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[N:7]=1)=O.[Li]CCCC.Br[C:20]1[CH:25]=[CH:24][C:23]([Br:26])=[CH:22][CH:21]=1.Cl.C1C[O:31][CH2:30]C1>>[Br:26][C:23]1[CH:24]=[CH:25][C:20]([C:30]([C:11]2[CH:6]=[N:7][C:8]([Cl:12])=[CH:9][CH:10]=2)=[O:31])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=NC(=CC=C1)Cl)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at -78° C. for 2 h. and at 0° C. for 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the inorganic phase is extracted with 50 ml of ether
|
Type
|
WASH
|
Details
|
the organic phases are washed with sat. NaHCO3 solution and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product is purified over silica gel with ethyl acetate:hexane (6:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C=1C=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |